Betamethason-17-Propionat-21-Mesylat
Übersicht
Beschreibung
Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known glucocorticoid used in various medical treatments. This compound is primarily utilized in topical formulations to treat inflammatory skin conditions.
Wissenschaftliche Forschungsanwendungen
Betamethasone 17-Propionate 21-Mesylate has a wide range of scientific research applications:
Wirkmechanismus
- Betamethasone 17-Propionate 21-Mesylate primarily targets glucocorticoid receptors (GRs). These receptors are present in various tissues and play a crucial role in regulating immune responses, inflammation, and metabolism .
- The resulting changes include:
- Betamethasone affects multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Betamethasone 17-Propionate 21-Mesylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding, Betamethasone 17-Propionate 21-Mesylate forms a complex with the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. Additionally, Betamethasone 17-Propionate 21-Mesylate inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Cellular Effects
Betamethasone 17-Propionate 21-Mesylate exerts various effects on different types of cells and cellular processes. In immune cells, it suppresses the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This suppression leads to a reduction in inflammation and immune response. In epithelial cells, Betamethasone 17-Propionate 21-Mesylate enhances the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 activity. Furthermore, Betamethasone 17-Propionate 21-Mesylate influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, by inhibiting the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of Betamethasone 17-Propionate 21-Mesylate involves its binding interactions with glucocorticoid receptors and subsequent modulation of gene expression. Upon entering the cell, Betamethasone 17-Propionate 21-Mesylate binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements on DNA, leading to the recruitment of coactivators or corepressors that modulate the transcription of target genes. This process results in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Additionally, Betamethasone 17-Propionate 21-Mesylate inhibits the activity of transcription factors, such as NF-κB and activator protein-1 (AP-1), further reducing the expression of pro-inflammatory genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-Propionate 21-Mesylate involves multiple steps, starting from betamethasone. The key steps include the esterification of betamethasone with propionic acid to form betamethasone 17-propionate, followed by the mesylation of the 21-hydroxy group using methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of Betamethasone 17-Propionate 21-Mesylate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone 17-Propionate 21-Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The mesylate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield betamethasone 17-propionate 21-carboxylic acid, while reduction may produce betamethasone 17-propionate 21-alcohol .
Vergleich Mit ähnlichen Verbindungen
- Betamethasone Dipropionate
- Clobetasol Propionate
- Fluticasone Propionate
Comparison: Betamethasone 17-Propionate 21-Mesylate is unique due to its dual ester and mesylate functional groups, which enhance its lipophilicity and potency compared to other corticosteroids. This structural modification allows for better skin penetration and prolonged anti-inflammatory effects . In contrast, compounds like clobetasol propionate and fluticasone propionate, while potent, may have different pharmacokinetic profiles and side effect profiles .
Biologische Aktivität
Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in dermatological formulations to treat various inflammatory skin conditions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative analyses with similar compounds.
Overview
Chemical Structure and Properties
- Molecular Formula : C26H35FO8S
- Molecular Weight : 526.61 g/mol
- CAS Number : 15423-80-0
The compound's structure includes a glucocorticoid backbone with specific modifications that enhance its lipophilicity and potency compared to other corticosteroids.
Betamethasone 17-Propionate 21-Mesylate exerts its biological effects primarily through interactions with glucocorticoid receptors (GRs). Upon entering the cell, the compound binds to GRs in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. Here, it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of genes involved in inflammation and immune responses.
Key Actions:
- Inhibition of Pro-inflammatory Mediators : The compound inhibits phospholipase A2, reducing the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.
- Regulation of Gene Expression : It upregulates anti-inflammatory genes while downregulating pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.
Pharmacokinetics
The pharmacokinetic profile of Betamethasone 17-Propionate 21-Mesylate indicates rapid absorption and distribution following topical application. Studies show that the compound achieves significant local concentrations in inflamed tissues while minimizing systemic exposure, thus reducing potential side effects.
Comparative Analysis
Compound | Potency | Lipophilicity | Clinical Use |
---|---|---|---|
Betamethasone 17-Propionate 21-Mesylate | High | High | Inflammatory skin conditions |
Betamethasone Dipropionate | Moderate | Moderate | Dermatological treatments |
Clobetasol Propionate | Very High | Very High | Severe inflammatory conditions |
Fluticasone Propionate | High | Moderate | Asthma and allergic rhinitis |
Betamethasone 17-Propionate 21-Mesylate is noted for its enhanced potency and better skin penetration compared to other corticosteroids due to its unique dual ester and mesylate functional groups.
Study on Efficacy in Psoriasis
A clinical study evaluated the efficacy of Betamethasone 17-Propionate 21-Mesylate in patients with moderate to severe psoriasis. Patients applied the ointment twice daily for four weeks. Results showed a significant reduction in psoriasis severity scores (P < 0.01) compared to baseline measurements. Adverse effects were minimal, primarily localized skin irritation.
Excretion Study
An excretion study assessed the urinary metabolites of Betamethasone after therapeutic application. The study involved administering a topical ointment containing the compound to a male subject. Urine samples collected over several days were analyzed using LC-MS/MS techniques. The main metabolites detected were betamethasone-17-propionate and betamethasone itself, indicating effective metabolism and excretion pathways .
Eigenschaften
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXIWVFIFXMTE-SOMXGXJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514069 | |
Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-80-0 | |
Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.